Benoxinate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Analytical Methods: Developing and validating methods for accurately measuring the concentration of BEN-HCl in various solutions, particularly eye drops and artificial aqueous humor. This ensures quality control and proper dosing during ophthalmic procedures.()

- Mechanism of Action: While BEN-HCl is used clinically as a local anesthetic, the exact mechanism by which it disrupts nerve impulse transmission in the eye remains under investigation.

Analytical Methods

Research efforts have explored various techniques for analyzing BEN-HCl concentration. These methods include:

- Spectrophotometric methods: These techniques measure the light absorption properties of BEN-HCl at specific wavelengths. ()

- Electrochemical methods: These methods involve measuring the electrical properties of BEN-HCl in solution. ()

- Chromatographic methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate and quantify BEN-HCl from other components in a mixture. ()

The focus of recent research has been on developing environmentally friendly analytical methods. A study published in Nature’s Scientific Reports demonstrated a new method using fluorescamine, a reagent that reacts with BEN-HCl's amino group, to determine its concentration with minimal organic solvents. ()

Benoxinate hydrochloride, also known as oxybuprocaine, is a local anesthetic of the ester type primarily used in ophthalmology. Its molecular formula is with a molecular weight of approximately 344.877 g/mol. This compound is characterized by its ability to bind to sodium channels, thereby stabilizing neuronal membranes and reducing their permeability to sodium ions. This action inhibits depolarization and blocks the initiation and conduction of nerve impulses, leading to effective surface anesthesia during short ophthalmological procedures .

Benoxinate hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for nerve impulse transmission. By blocking these channels, benoxinate hydrochloride prevents the generation and propagation of nerve impulses, leading to numbness and pain relief in the applied area.

- Toxicity: Benoxinate hydrochloride is generally well-tolerated when used topically as directed. However, systemic absorption can cause side effects like dizziness, lightheadedness, and drowsiness [].

- Flammability: No data readily available on flammability.

- Reactivity: Can decompose under acidic or basic conditions [].

- Condensation Reaction with Aldehydes: It reacts with various aldehydes such as 4-dimethylaminobenzaldehyde and 4-dimethylaminocinnamaldehyde in acidic conditions to form colored products measurable by spectrophotometry. The absorption peaks for these reactions occur at specific wavelengths, indicating the concentration of benoxinate hydrochloride .

- Hantzsch Reaction: In this reaction, benoxinate hydrochloride combines with acetylacetone and formaldehyde under buffered conditions, producing a colored condensation product that can be quantified spectrophotometrically .

Benoxinate hydrochloride exhibits significant biological activity as a local anesthetic. Its efficacy is approximately ten times greater than that of cocaine and twice that of tetracaine, making it highly effective for surface anesthesia in the eye. The compound's mechanism involves reversible binding to sodium channels, which decreases neuronal excitability and pain sensation during procedures such as tonometry or foreign body removal from the eye .

Side Effects

Common side effects include transient stinging or burning upon application, ocular hyperemia, and blurred vision. Severe allergic reactions may also occur but are rare .

The synthesis of benoxinate hydrochloride involves several steps:

- Starting Materials: The synthesis typically begins with 4-amino-3-butoxybenzoic acid.

- Esterification: This compound undergoes esterification with diethylaminoethanol to form the ester derivative.

- Hydrochloride Formation: The final step involves converting the base form into its hydrochloride salt through reaction with hydrochloric acid.

text4-amino-3-butoxybenzoic acid + diethylaminoethanol → Benoxinate + HCl → Benoxinate Hydrochloride

Benoxinate hydrochloride is primarily used in ophthalmic solutions for local anesthesia during various eye procedures. It is often combined with fluorescein sodium to facilitate diagnostic procedures by providing both anesthesia and a disclosing agent for corneal staining . Its applications include:

- Surface anesthesia in ophthalmological surgery.

- Pain relief during diagnostic procedures such as tonometry.

- Use in combination products for enhanced efficacy.

Studies have shown that benoxinate hydrochloride interacts with various biological systems:

- Drug Interactions: It may interact with other local anesthetics or medications affecting sodium channel activity.

- Cellular Mechanisms: Research indicates that benoxinate can induce cytotoxic effects on human corneal epithelial cells at certain concentrations, leading to apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Benoxinate hydrochloride shares similarities with several other local anesthetics, notably:

| Compound Name | Chemical Structure | Potency (Relative) | Unique Features |

|---|---|---|---|

| Cocaine | C17H21NO4 | Baseline (1x) | Natural alkaloid; vasoconstrictor properties |

| Tetracaine | C15H24N2O2 | 0.5x | Longer duration; more potent than cocaine |

| Proparacaine | C16H24N2O3 | 0.5x | Lower toxicity; longer duration than tetracaine |

| Lidocaine | C14H22N2O | 0.75x | Amide-type anesthetic; broader application scope |

Uniqueness of Benoxinate Hydrochloride

Benoxinate hydrochloride is unique due to its specific application in ophthalmology and its high potency compared to traditional anesthetics like cocaine and tetracaine. Its formulation allows for effective surface anesthesia without significant systemic absorption, making it particularly suitable for short procedures.

Benoxinate hydrochloride is the hydrochloride salt of the ester‐type local anaesthetic benoxinate (also named oxybuprocaine). The empirical formula is C₁₇H₂₉ClN₂O₃ and the corresponding relative molecular mass is 344.88 g mol⁻¹ [1] [2]. Comparison with the free-base (C₁₇H₂₈N₂O₃, 308.42 g mol⁻¹ [3]) shows an increase of 36.46 g mol⁻¹ attributable to protonation of the tertiary amine and association with one chloride ion, a change that enhances water solubility while minimally altering the steric framework.

| Parameter | Benoxinate hydrochloride | Benoxinate free base (oxybuprocaine) | Difference |

|---|---|---|---|

| Molecular formula | C₁₇H₂₉ClN₂O₃ [1] | C₁₇H₂₈N₂O₃ [3] | + Cl, + H |

| Relative molecular mass (g mol⁻¹) | 344.88 [2] | 308.42 [3] | + 36.46 |

| Elemental composition (%) | C 59.17, H 8.46, N 8.12, O 13.93, Cl 10.32 (calculated) | C 66.15, H 9.15, N 9.07, O 15.63 | — |

International Union of Pure and Applied Chemistry Nomenclature and Synonym Classification

The systematic International Union of Pure and Applied Chemistry name is

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride [2] [4].

Widely documented synonymous names originate from pharmacopoeial, regulatory and historical sources [1] [2] [5]:

- Oxybuprocaine hydrochloride

- Butoxyprocaine

- Diethylaminoethyl-4-amino-3-butoxybenzoate hydrochloride

- Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester, monohydrochloride

- Novesin / Novescine (trade names)

These designations all describe the same salt form and differ only in naming conventions (trivial, semisystematic or proprietary).

Chemical Abstracts Service Registry Information and Standard Identifiers

| Identifier type | Value |

|---|---|

| Chemical Abstracts Service registry number | 5987-82-6 [1] [2] |

| Unique Ingredient Identifier (Food and Drug Administration) | 0VE4U49K15 [1] |

| European Community number | 227-808-8 [1] |

| InChIKey (International Chemical Identifier key) | PRGUDWLMFLCODA-UHFFFAOYSA-N [4] [6] |

| Canonical SMILES representation | CCCC-O-C₆H₂(NH₂)COO-CH₂-CH₂-N(CH₂CH₃)₂·Cl⁻ (salt form) [6] |

These globally unique strings permit unambiguous digital retrieval of physicochemical, toxicological and bibliographic data.

Physical State and Organoleptic Properties

Benoxinate hydrochloride occurs as a white to off-white crystalline solid that is very soluble in water and freely soluble in ethanol (96%) at ambient temperature [6]. It melts at 157 – 162 °C with decomposition [6] [7] and boils at approximately 446.9 °C under 760 mm Hg, a temperature far above practical laboratory conditions [7]. The compound is essentially odourless and tasteless; no characteristic organoleptic features have been recorded in compendial descriptions. Key calculated descriptors that influence partitioning and membrane permeation are a log P (octanol/water) of 3.58–4.33 [7] [8] and a topological polar surface area of 64.8 Ų [7], supporting moderate lipophilicity combined with sufficient polarity for aqueous formulations.

Structural Comparison with Related Compounds

Relationship to Oxybuprocaine Free Base

The hydrochloride possesses the same benzoate ester skeleton as the free base but exists as the protonated ammonium chloride (see Section 1.1), facilitating dissolution in ophthalmic solutions. No covalent structural differences arise; therefore pharmacodynamic properties stem from the parent ester.

Relationship to Procaine

Procaine (2-diethylaminoethyl 4-aminobenzoate) lacks the butoxy substituent at the 3-position and contains four fewer carbon atoms (C₁₃H₂₀N₂O₂, 236.31 g mol⁻¹) [9]. Introduction of the n-butoxy chain in benoxinate increases molecular mass by 108 g mol⁻¹, doubles calculated log P relative to procaine (log P ≈ 2.0), and enhances lipid solubility—changes correlated with a quicker corneal penetration and roughly ten-fold anaesthetic potency over cocaine derivatives reported in comparative pharmacological studies [10] [11].

| Descriptor | Benoxinate hydrochloride | Procaine (base) |

|---|---|---|

| Aromatic ring substitution | 4-amino-3-butoxy | 4-amino |

| Carbon atoms | 17 | 13 |

| Relative molecular mass (g mol⁻¹) | 344.88 [2] | 236.31 [9] |

| Calculated log P | 3.6–4.3 [7] [8] | ≈ 2.0 (literature mean) [11] |

| Topological polar surface area (Ų) | 64.8 [7] | 55.6 (calculated) |

| Reported ocular anaesthetic potency | Twice that of tetracaine and far greater than procaine [10] | Standard |

The butoxy moiety therefore constitutes the principal structural determinant that augments hydrophobicity and potency while the ester linkage and para-amino group, common to many para-aminobenzoic acid derivatives, remain conserved.

Table 1. Consolidated physicochemical profile of benoxinate hydrochloride

| Property | Experimental or calculated value | Source |

|---|---|---|

| Empirical formula | C₁₇H₂₉ClN₂O₃ | [1] [2] |

| Relative molecular mass | 344.88 g mol⁻¹ | [2] |

| Physical appearance | White–off-white crystalline powder | [6] |

| Melting point | 157 – 162 °C | [6] [7] |

| Boiling point (760 mm Hg) | 446.9 °C | [7] |

| Water solubility | Very soluble | [6] |

| Ethanol solubility | Freely soluble (96%) | [6] |

| Log P (octanol/water) | 3.58–4.33 | [7] [8] |

| Topological polar surface area | 64.8 Ų | [7] |

| Rotatable bond count | 7 (calculated) | [7] |

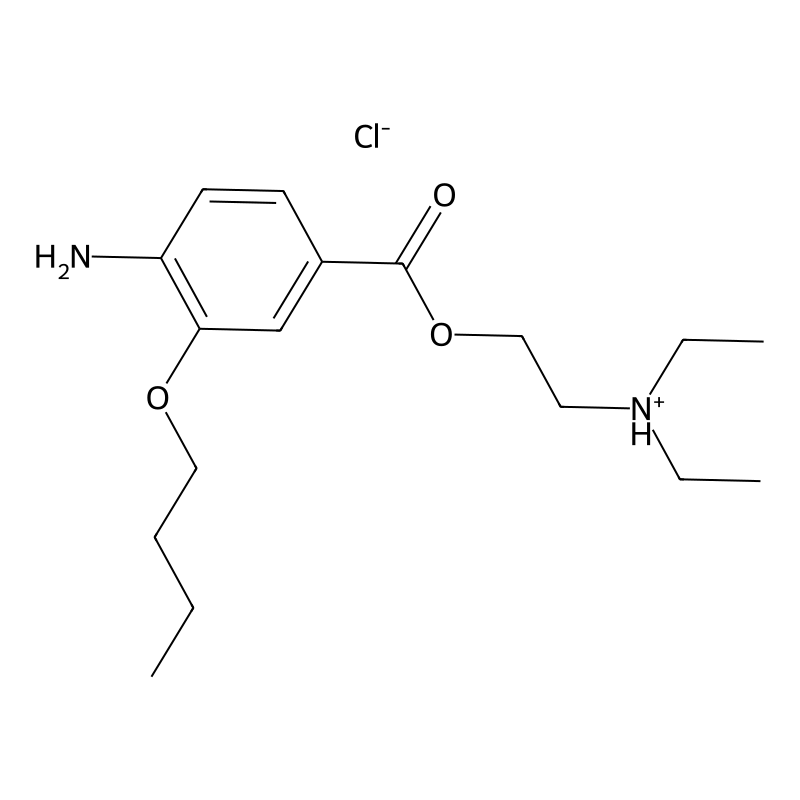

Benoxinate hydrochloride exhibits a characteristic molecular architecture consisting of an aromatic benzoate core substituted with amino and butoxy functional groups, connected through an ester linkage to a diethylaminoethyl side chain. The molecular formula C₁₇H₂₈N₂O₃·HCl corresponds to a molecular weight of 344.88 g/mol [1] [2]. The compound crystallizes as the hydrochloride salt of the free base benoxinate, with the chemical name 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride [3] [4].

The molecular structure features several key structural elements: a para-aminobenzoic acid ester framework, a butoxy substituent at the meta position relative to the amino group, and a diethylaminoethyl ester terminus [5]. The structural representation follows the SMILES notation: Cl.CCCCOC1=CC(=CC=C1N)C(=O)OCCN(CC)CC, with the InChI key PRGUDWLMFLCODA-UHFFFAOYSA-N [6] [7]. The compound exists as a white to off-white crystalline powder with excellent water solubility and freely soluble characteristics in ethanol [8].

Crystallographic Studies

X-ray Diffraction Analysis

Comprehensive X-ray diffraction studies have revealed the existence of three distinct polymorphic forms of benoxinate hydrochloride, designated as Modifications I, II°, and III [9] [10]. Single-crystal X-ray diffraction analysis has elucidated the precise atomic arrangements and space group symmetries for each polymorph. Modification II° represents the thermodynamically stable form at room temperature and is present in commercial pharmaceutical products [9].

The crystallographic analysis demonstrates that benoxinate hydrochloride exemplifies conformational polymorphism, where different molecular conformations stabilize distinct crystal lattice arrangements [9] [10]. Powder diffraction techniques have been employed to characterize the phase purity and identify polymorphic transitions under various thermal conditions [11] [12].

Crystal Lattice Parameters

The three polymorphic modifications exhibit distinct space group symmetries and lattice parameters. Modification I crystallizes in the space group I2/a, while Modification II° adopts the space group P2₁/n, and Modification III crystallizes in P2₁/a [9]. Modification II° shows an endothermic transformation to Modification I at approximately 135°C with a melting point of 160°C, indicating an enantiotropic relationship between these forms [9] [10].

The thermodynamic transition temperature between Modifications I and II° occurs at approximately 90°C, with Modification I showing high kinetic stability and resistance to transformation back to the more stable Modification II° below this temperature during storage [9]. Cooling Modification I below -30°C results in the formation of Modification III, with a highly reversible transition temperature of -33°C [9].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of benoxinate hydrochloride reveals characteristic absorption bands consistent with its molecular structure [13]. The compound exhibits typical aromatic and aliphatic C-H stretching vibrations, carbonyl ester stretching frequencies, and amino group stretching modes [13]. The infrared spectrum was recorded using a Perkin-Elmer 21 grating instrument with the sample prepared as a KCl disc (1.03 mg in 200 mg KCl) in transmission mode [13].

The spectroscopic fingerprint includes absorption bands corresponding to the butoxy ether linkage, the aromatic ester carbonyl group, and the tertiary amine functionality [13]. The solid-state infrared spectrum provides definitive identification characteristics and serves as a primary analytical tool for compound verification according to pharmacopoeial standards [14].

Nuclear Magnetic Resonance Analysis

Solid-state ¹³C cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy has provided detailed insights into the conformational behavior of benoxinate hydrochloride polymorphs [15] [16]. The ¹³C CPMAS spectrum of Modification II° exhibits crystallographic splittings arising from the presence of two molecules with substantially different conformations in the asymmetric unit [15] [16].

An INADEQUATE two-dimensional experiment was employed to link signals corresponding to the same independent molecule [15] [16]. The nuclear magnetic resonance analysis revealed that four ethyl groups attached to the protonated nitrogen atoms exhibit distinctly different chemical shifts, with one ethyl group showing unusually low chemical shifts attributed to gamma-gauche conformational effects [15] [16]. These findings demonstrate the power of nuclear magnetic resonance crystallography in providing conformational information of crystallographic significance [15] [17].

Mass Spectrometry

Mass spectrometric analysis of benoxinate hydrochloride typically yields the protonated molecular ion at m/z 345, corresponding to the molecular weight plus hydrogen [18]. The compound has been analyzed using various ionization techniques compatible with liquid chromatography-mass spectrometry applications [18]. For mass spectrometry-compatible analytical methods, formic acid replaces phosphoric acid in mobile phase compositions to ensure optimal ionization efficiency [18].

The mass spectrometric fragmentation pattern provides structural confirmation and supports identification in pharmaceutical analysis applications [19]. High-performance liquid chromatography coupled with mass spectrometry has been employed for simultaneous determination of benoxinate hydrochloride in combination formulations [19].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopic analysis of benoxinate hydrochloride reveals characteristic absorption properties suitable for quantitative analysis [20] [14]. The compound exhibits ultraviolet absorption with detection typically performed at 220 nm for high-performance liquid chromatography applications [20] [14]. Spectrophotometric methods have been developed utilizing the compound's ultraviolet absorption characteristics for pharmaceutical analysis [20] [21].

The compound demonstrates fluorescence properties with excitation at 297 nm and emission at 371 nm when dissolved in ethanol [22]. This native fluorescence has been exploited for sensitive analytical determinations with detection limits in the microgram per milliliter range [22]. Multiple spectrophotometric methods have been validated for simultaneous estimation in combination formulations, employing various analytical approaches including dual-wavelength methods and derivative spectrophotometry [20].

Structure-Activity Relationships

The structure-activity relationships of benoxinate hydrochloride are fundamentally related to its function as a local anesthetic agent. The molecular architecture incorporates the essential pharmacophoric elements characteristic of ester-type local anesthetics: an aromatic ring system, an ester linkage, and a basic nitrogen terminus [23] [24]. The para-amino substitution on the benzoic acid ring and the meta-positioned butoxy group contribute to the compound's anesthetic potency and duration of action [24].

The diethylaminoethyl ester moiety provides the basic character necessary for sodium channel binding and membrane stabilization [24] [25]. The compound binds to voltage-gated sodium channels and reversibly stabilizes the neuronal membrane, decreasing permeability to sodium ions and inhibiting depolarization [26]. The butoxy substituent influences the compound's lipophilicity and tissue penetration characteristics, affecting the onset and duration of anesthetic action [26].

Computational modeling studies suggest that different conformational arrangements influence the compound's biological activity [9]. The conformational flexibility demonstrated in the polymorphic forms may contribute to the compound's ability to interact with sodium channel binding sites [9]. The structure-activity relationship indicates that the ester linkage is crucial for metabolic susceptibility, allowing for rapid hydrolysis by esterases and subsequent termination of anesthetic effect [27].

Conformational Analysis and Molecular Modeling

Conformational analysis of benoxinate hydrochloride reveals significant molecular flexibility that underlies its polymorphic behavior [9] [10]. Computational modeling of the isolated molecule demonstrates the existence of two basic conformer types: U-type and I-type conformations [9]. The U-type conformers represent extended molecular arrangements, while the I-type conformer exhibits an unusually bent configuration [9].

Modification I contains only one U-type conformer in the asymmetric unit, whereas Modification III incorporates two U-type conformers [9]. Modification II° features both a U-type and an I-type conformer, representing the most conformationally diverse polymorphic form [9]. Computational modeling suggests that the I-type conformer is energetically more stable than the U-type conformers in isolation [9].

The conformational polymorphism demonstrates the complex interplay between molecular interaction forces and conformational flexibility [9] [10]. Gamma-gauche conformational effects have been identified as significant contributors to the chemical shift differences observed in nuclear magnetic resonance spectroscopy [15] [16]. These conformational variations are inherent in the nuclear magnetic resonance spectrum and provide data of crystallographic significance [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (26.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (24.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: El-Gindy A. First derivative spectrophotometric and LC determination of benoxinate hydrochloride and its degradation products. J Pharm Biomed Anal. 2000 Mar;22(2):215-34. PubMed PMID: 10719904.

3: Carney LG, O'Leary DJ, Millodot M. Effect of topical anaesthesia on corneal epithelial fragility. Int Ophthalmol. 1984 Jun;7(2):71-3. PubMed PMID: 6480223.

4: Kleinfeld J, Ellis PP. Inhibition of microorganisms by topical anesthetics. Appl Microbiol. 1967 Nov;15(6):1296-8. PubMed PMID: 16349737; PubMed Central PMCID: PMC547186.

5: Almubrad TM, Alshehri FH, Ogbuehi KC, Osuagwu UL. Comparison of the influence of nonpreserved oxybuprocaine and a preserved artificial tear (thera tears) on human corneal thickness measured by two pachymeters. J Ocul Pharmacol Ther. 2013 Jun;29(5):462-8. doi: 10.1089/jop.2012.0215. Epub 2013 Jan 18. PubMed PMID: 23331053.

6: Ogbuehi KC, Chijuka JC, Osuagwu UL. Changes in central corneal thickness values after instillation of oxybuprocaine hydrochloride 0.4%. Cont Lens Anterior Eye. 2012 Oct;35(5):199-202. doi: 10.1016/j.clae.2012.05.004. Epub 2012 Jun 15. PubMed PMID: 22704944.

7: Alani SD. The ophthalmic rod: a new ophthalmic drug delivery system I. Graefes Arch Clin Exp Ophthalmol. 1990;228(4):297-301. PubMed PMID: 2205544.

8: Lipshitz I, Loewenstein A, Lazar M. [Excimer laser correction of myopia]. Harefuah. 1993 Jul;125(1-2):4-6, 64. Hebrew. PubMed PMID: 8225068.